N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide
Description
Properties
IUPAC Name |
N'-methyl-N'-(2-methylsulfanylquinazolin-4-yl)thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-19(18-14(20)12-8-5-9-22-12)13-10-6-3-4-7-11(10)16-15(17-13)21-2/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGUGJRMGCPLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents such as methylthiol or its derivatives.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of a base.
Coupling of the Quinazoline and Thiophene Rings: The final step involves the coupling of the quinazoline and thiophene rings through a hydrazide linkage. This can be achieved by reacting the quinazoline derivative with a thiophene-2-carbohydrazide under appropriate conditions.
Industrial Production Methods
Industrial production of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base such as triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro or tetrahydroquinazoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
The compound N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including the compound . The mechanism often involves the inhibition of specific kinases or receptors involved in cancer cell proliferation.
Case Study: Molecular Docking Studies
A molecular docking study demonstrated that this compound exhibited strong binding affinity to the Estrogen Receptor (ER) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are significant targets in breast cancer treatment. The binding energies were calculated using AutoDock Vina, showing values indicative of high affinity (e.g., -9.5 kcal/mol) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown that derivatives containing quinazoline moieties possess broad-spectrum antibacterial activities.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antibiotics.
Anti-inflammatory Effects
Quinazoline derivatives are known to exhibit anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases.
Case Study: Cytokine Inhibition
In vitro studies demonstrated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .
Toxicological Profile
Preliminary toxicological assessments indicate a favorable safety profile, with no significant cytotoxic effects observed at therapeutic concentrations in human cell lines . Further studies are required to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets. The thiophene ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Quinazoline vs. Benzene Analogs
- 4-Chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (CAS: 341968-18-1): Replaces the thiophene ring with a chlorobenzene group.
Quinazoline vs. Imidazo-Benzothiazole
- N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylene}-2-thiophenecarbohydrazide :
Incorporates a fused imidazo-benzothiazole system. This larger, more complex heterocycle may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity .
Substituent Variations
Methylsulfanyl vs. Halogen or Nitro Groups
- N′-[(E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide: Lacks the quinazoline ring but shares the thiophene carbohydrazide group.
- N′-((E)-{4-[(4-Chlorophenyl)sulfonyl]phenyl}methylidene)acetohydrazides :
Sulfonyl and chloro groups increase polarity, which may improve aqueous solubility but reduce membrane permeability relative to the methylsulfanyl group .
Heterocyclic Hybrids
- S-Alkylated 1,2,4-Triazoles (e.g., Compounds [10–15] in ) :
Feature triazole-thione tautomers with phenylsulfonyl and difluorophenyl groups. These compounds exhibit distinct IR profiles (e.g., C=S stretches at 1247–1255 cm⁻¹) compared to the target compound’s C=O and NH stretches . - Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids (): Combine multiple heterocycles (benzimidazole, triazole, thiazole), offering diverse binding modes but increased synthetic complexity.
Spectral and Physicochemical Properties
Spectroscopic Data Comparison
Physicochemical Properties
Biological Activity
N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide is a synthetic compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H12N4S2
- Molecular Weight : Approximately 284.38 g/mol
Functional Groups
The compound features several functional groups that contribute to its biological properties, including:
- Quinazoline ring : A bicyclic structure known for its role in various pharmacological activities.
- Thioether group : The presence of sulfur may enhance the compound's reactivity and interaction with biological targets.
- Hydrazide moiety : Often associated with anti-inflammatory and antimicrobial properties.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a quinazoline scaffold can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
Case Studies
- Inhibition of Kinase Activity : A study demonstrated that quinazoline derivatives could inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced proliferation in cancer cells .
- Apoptosis Induction : Another study highlighted that certain quinazoline compounds induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Quinazoline derivatives have also shown promising antimicrobial activity against various pathogens.
Research Findings
- Bacterial Inhibition : A series of quinazoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
- Fungal Activity : Some studies reported antifungal properties against Candida species, indicating a broad spectrum of antimicrobial effects .
Anti-inflammatory Activity
The hydrazide component of the compound may contribute to anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
Research suggests that hydrazides can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of quinazoline derivatives, suggesting they may offer therapeutic benefits in neurodegenerative diseases.
Q & A
Basic: What are the common synthetic routes for preparing N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of quinazoline and thiophene intermediates. Key steps include:
- Condensation : Reacting thiophene-2-carbohydrazide with a substituted aldehyde under reflux in ethanol (e.g., 4-methoxybenzaldehyde in ) to form hydrazone linkages .
- Cyclization : Using cycloaddition reactions (e.g., with 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile) to construct the quinazoline core, followed by N-methylation with methyl iodide .
- Purification : Recrystallization from ethanol or glacial acetic acid to isolate intermediates .
Characterization : Intermediates are validated via melting point analysis, NMR, and mass spectrometry. Final compounds are confirmed using X-ray crystallography (e.g., SHELX refinement) .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography :
Basic: How is the biological activity of this compound initially screened in pharmacological studies?
Methodological Answer:
- Antimicrobial Assays : Test against Mycobacterium tuberculosis (MIC values via broth microdilution) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) against targets like casein kinase 2 (CK2) to predict binding affinities (∆G values ≤ -8 kcal/mol indicate strong interactions) .
Advanced: How do structural modifications (e.g., halogen substitution) influence its biological activity?
Methodological Answer:
- SAR Studies :
- Computational Modeling :
Advanced: What challenges arise in crystallographic refinement of this compound, particularly with racemic mixtures?
Methodological Answer:
- Racemic Resolution :
- Disorder Handling :
Advanced: How can computational methods predict its pharmacokinetic properties and drug-likeness?
Methodological Answer:
- In Silico Tools :
- Docking Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
